3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-21(25)20-19(17-8-4-5-9-18(17)27-20)24-22(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWYADKDDSEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the biphenyl moiety. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by amide bond formation with a biphenyl derivative. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and ability to produce high yields. This method involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide, enabling comparative analysis of molecular features and substituent effects:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Molecular Weight and Complexity The target compound’s molecular weight (~360.4 g/mol) is significantly lower than the fluorinated analog (464.5 g/mol ) and the benzimidazole-based derivative (514.6 g/mol ).
Role of Heterocyclic Cores
- Benzofuran vs. Benzimidazole : The benzofuran core (evident in the target and ’s compound) offers rigidity and moderate polarity, while benzimidazole () facilitates hydrogen bonding due to its nitrogen-rich structure . This distinction may influence target selectivity in therapeutic applications.
Impact of Halogenation and Organometallic Groups The fluorinated analog () introduces electronegativity and lipophilicity, which could enhance membrane permeability compared to the non-fluorinated target compound . In contrast, organotellurium compounds () exhibit distinct reactivity and toxicity profiles due to the presence of tellurium, limiting their biomedical utility despite structural similarities in the biphenyl motif .
Theoretical Stability and Electronic Properties Density Functional Theory (DFT) studies on biphenyl-4-amine organotellurium compounds () reveal that substituents like bromine or tellurium significantly alter electronic distribution and steric bulk . While analogous data for the target compound are unavailable, its biphenyl-4-amido group likely confers planar geometry and conjugation stability, akin to the biphenyl-4-amine derivatives.
Biological Activity
The compound 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is a derivative of benzofuran, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is . The structure features a benzofuran moiety linked to a biphenyl group through an amide bond. This unique configuration contributes to its biological activity.
Biological Activity Overview
Research has indicated that benzofuran derivatives exhibit various biological activities, including:
- Anticancer Properties : Some studies have shown that benzofuran derivatives can inhibit cancer cell proliferation.
- Neuroprotective Effects : Certain compounds have demonstrated the ability to protect neuronal cells from cytotoxicity.
- Antimicrobial Activity : Benzofuran derivatives have been evaluated for their effectiveness against various pathogens.
The biological activity of 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is believed to be mediated through several mechanisms:
- Inhibition of Amyloid-beta Aggregation : Similar compounds have been shown to modulate amyloid-beta aggregation, which is relevant in Alzheimer's disease research. For instance, certain benzofuran derivatives can either promote or inhibit fibrillogenesis depending on their structural features and concentrations .
- Targeting Specific Enzymes : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways and cellular functions.
Case Studies
- Neuroprotection Against Aβ42-Induced Cytotoxicity :
- Anticancer Activity :
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide | Benzofuran + biphenyl | Anticancer, Neuroprotective | Modulates Aβ42 aggregation |
| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzofuran | Methyl and methoxy substitutions | Anticancer | Enhanced antiproliferative activity |
| 4-Methylphenyl-benzofuran derivative | Benzofuran + phenyl | Antimicrobial | Broad-spectrum activity |
Q & A
Q. What key structural features of 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide influence its reactivity and bioactivity?
The compound's benzofuran core and biphenyl-4-amido substituent are critical. The benzofuran ring provides π-conjugation and rigidity, enhancing binding to hydrophobic pockets in biological targets. The biphenyl group introduces steric bulk and additional π-π stacking interactions, which can modulate selectivity and potency. Substituent positioning (e.g., amide linkage at C3 of benzofuran) affects hydrogen-bonding potential and solubility .
Q. What synthetic routes are commonly employed for this compound, and what are critical optimization steps?
Synthesis typically involves:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via cyclization of 2-hydroxyacetophenones.
- Step 2 : C-H arylation at the biphenyl position using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the biphenyl group.
- Step 3 : Amidation via activation of the carboxylic acid (e.g., using EDCI/HOBt) to attach the biphenyl-4-amine moiety. Key optimizations include controlling reaction temperature during C-H activation to minimize byproducts and using anhydrous conditions during amidation to prevent hydrolysis .
Q. Which analytical techniques are recommended for characterizing this compound and assessing purity?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent orientation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify purity (>95% by area normalization).
- Differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize synthesis conditions?
Apply a full factorial design to evaluate variables like catalyst loading (Pd%), reaction time, and solvent polarity. For example:
Q. How can contradictory bioactivity data from different assays be resolved?
- Assay Validation : Confirm assay reproducibility using positive controls (e.g., known kinase inhibitors for enzymatic assays).
- Solubility Check : Measure compound solubility in assay buffers (e.g., DMSO tolerance ≤1% to avoid solvent interference).
- Metabolite Screening : Use LC-MS to detect degradation products in cell-based assays that may explain potency loss.
- Target Engagement Studies : Employ biophysical methods (SPR, ITC) to directly measure binding affinities .
Q. What role do computational simulations play in understanding target interactions?
- Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling identifies structural modifications to enhance potency (e.g., logP optimization for blood-brain barrier penetration) .
Q. How can scale-up discrepancies in reaction yields be addressed?
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in pilot-scale reactors.
- Heat Transfer : Monitor exothermic steps with in-situ IR spectroscopy to prevent thermal runaway.
- Byproduct Management : Implement continuous flow chemistry for intermediates prone to degradation in batch processes .
Q. What methodologies ensure reproducibility in multi-step syntheses?
- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progression.
- Intermediate Stability Studies : Store intermediates under inert atmosphere (N₂) at −20°C to prevent oxidation.
- Critical Quality Attributes (CQAs) : Define acceptance criteria for each step (e.g., ≥90% conversion in C-H arylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
